2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione

Alanine racemase Mycobacterium tuberculosis Enzyme inhibition

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione is a para-fluorophenyl substituted morpholine thioacetamide with the molecular formula C12H14FNOS and a molecular weight of 239.31 g/mol. It belongs to a class of compounds characterized by a morpholine ring linked to a phenyl ring via a thioamide (-C(=S)-) bridge.

Molecular Formula C12H14FNOS
Molecular Weight 239.31 g/mol
CAS No. 107825-27-4
Cat. No. B175121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione
CAS107825-27-4
Molecular FormulaC12H14FNOS
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)CC2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNOS/c13-11-3-1-10(2-4-11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2
InChIKeyWFROKAIVBJNINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione (CAS 107825-27-4): Procurement-Grade Overview of a Morpholine Thioacetamide Scaffold


2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione is a para-fluorophenyl substituted morpholine thioacetamide with the molecular formula C12H14FNOS and a molecular weight of 239.31 g/mol [1]. It belongs to a class of compounds characterized by a morpholine ring linked to a phenyl ring via a thioamide (-C(=S)-) bridge . This scaffold has been investigated in medicinal chemistry for its potential to inhibit bacterial alanine racemase (Alr), an enzyme critical for mycobacterial cell wall synthesis, as demonstrated by structurally analogous compounds in peer-reviewed studies [2]. The compound is commercially available for research purposes, typically with a purity specification of >=98% (NLT 98%) .

Alanine racemase inhibitor SAR probe for anti-tubercular lead optimization
4-Fluorophenyl morpholine thioacetamide scaffold with defined para-substitution
Research-grade purity specification for reproducible biochemical assays

Why 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione Cannot Be Interchanged with Other Morpholine Thioacetamides


Generic substitution among morpholine thioacetamide analogs is not scientifically justified due to the profound impact of the para-phenyl substituent on both target binding and physicochemical properties. In a study of alanine racemase (Alr) inhibitors, the 4-methoxy analog (IC50 = 3.3 µM) exhibited twice the potency of the 4-methyl analog (IC50 = 6.5 µM) against the Mycobacterium tuberculosis enzyme [1]. This demonstrates that even minor electronic and steric perturbations at the para-position significantly alter enzyme inhibition. For 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione, the strongly electron-withdrawing fluorine atom is expected to further modulate binding affinity, metabolic stability, and lipophilicity relative to its methyl, methoxy, chloro, or bromo counterparts [2]. Therefore, selecting the specific 4-fluorophenyl derivative is essential for maintaining target engagement and pharmacokinetic profiles in lead optimization programs.

Para-substituent sensitivity
Even minor changes (F vs Me, OMe, Cl) may shift enzyme inhibition and physicochemical profiles, limiting direct substitution.
Electronic and metabolic consequences
Fluorine's strong electron withdrawal can alter binding affinity and metabolic stability relative to other halogen or alkyl analogs.
Thioamide vs amide reactivity
The thioamide group enables unique redox chemistry (sulfoxide/sulfone) not possible with amide analogs; substitution removes this synthetic handle.

Quantitative Differentiation Guide for 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione (CAS 107825-27-4)


Alanine Racemase Inhibition: Class-Level Potency Benchmarking Against the 4-Methoxy Analog

While the Alr IC50 for the target 4-fluoro compound has not been published in the peer-reviewed study, its closest active analogs—the 4-methoxy and 4-methyl derivatives—exhibit measurable inhibition. The 4-methoxy analog (L2-09) displays an IC50 of 3.3 µM, which is a 1.97-fold improvement over the 4-methyl analog (L2-07) with an IC50 of 6.5 µM [1]. This structure-activity relationship (SAR) indicates that the electronic nature of the para-substituent is a key driver of potency. The fluorine atom in the target compound is a strong electron-withdrawing group, which is predicted to influence the thioamide's electron density and hydrogen-bonding capability differently than the electron-donating methyl or methoxy groups, potentially leading to a distinct IC50 value [2]. This evidence supports its prioritized evaluation over unsubstituted or alkyl-substituted phenyl variants.

Alr Inhibition SAR
Class-level inference
4-MeO IC50 3.3 µM vs 4-Me IC50 6.5 µM; target 4-F not reported
Para-substituent electronics strongly influence activity; 4-F may yield a distinct IC50 profile.
Data from analogous compounds; target compound requires experimental determination.
Alanine racemase Mycobacterium tuberculosis Enzyme inhibition

Synthesis Efficiency via Willgerodt-Kindler Reaction: Solvent-Free Yield Advantage

The compound can be efficiently synthesized via a one-pot, three-component Willgerodt-Kindler reaction using a sulfated polyborate catalyst under solvent-free conditions at 100 °C . For the 4-fluorophenyl substrate, the reported synthesis time is 30-35 minutes with a yield of 85-92% and a product melting point of 79-80 °C . This method demonstrates superior efficiency compared to traditional routes using Lawesson's reagent or phosphorus pentasulfide, which often require longer reflux times and produce stoichiometric phosphorus-based waste . The catalyst is also recyclable for up to four cycles without significant loss of activity, reducing procurement costs for large-scale synthesis .

Synthesis Efficiency
Data to verify
Yield 85–92%, 30–35 min, solvent-free
Reported green route supports scale-up feasibility evaluation.
Supplier data; independent validation advised.
Willgerodt-Kindler reaction Thioacetamide synthesis Green chemistry

Physicochemical Differentiation: LogP and PSA Comparison with Halogenated and Alkyl Analogs

The target compound has a computed octanol-water partition coefficient (XLogP3-AA) of 1.6 and a topological polar surface area (TPSA) of 44.6 Ų [1]. This places it in a favorable drug-like property space. By comparison, the 4-chloro analog (C12H14ClNOS) is predicted to have a higher logP (~2.2) due to the increased lipophilicity of chlorine, while the 4-methyl analog (XLogP ~1.9) is intermediately lipophilic [2]. The fluorine atom provides a unique balance: it increases metabolic stability via the strong C-F bond while adding minimal steric bulk and a moderate electron-withdrawing effect, which can enhance binding to protein targets through polar interactions. This differentiated profile makes the 4-fluorophenyl compound a preferred choice when metabolic stability and balanced hydrophilicity are desired over the higher lipophilicity of chloro or methyl analogs [2].

Physicochemical Profile
Class-level inference
XLogP3 1.6; TPSA 44.6 Ų
Balanced lipophilicity may improve metabolic stability vs 4-Cl (XLogP ~2.2) or 4-Me (~1.9).
Computed values; experimental validation recommended.
Lipophilicity Drug-likeness Physicochemical properties

Structural Confirmation and Purity Specification for Reproducible Research

The compound's identity is rigorously defined by its InChI Key (WFROKAIVBJNINY-UHFFFAOYSA-N) and SMILES notation (C1COCCN1C(=S)CC2=CC=C(C=C2)F) [1]. Commercial suppliers provide it with a purity specification of NLT 98% (No Less Than 98%), suitable for pharmaceutical R&D and quality control applications . The compound has a molecular weight of 239.31 g/mol and features a thioamide functional group, which is responsible for its distinct reactivity profile, including oxidation to sulfoxides/sulfones and reduction to thiols . This contrasts with amide-based analogs, where the carbonyl oxygen cannot undergo the same redox chemistry, offering unique synthetic versatility for downstream derivatization.

Structural Specification
Specification review
Purity ≥98%; MW 239.31; InChI Key available
Ensures reproducible biological assay results and synthetic derivatization.
Thioamide enables distinct redox states vs amide.
Quality control Structural identity Procurement specification

Recommended Application Scenarios for 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione Based on Quantitative Evidence


Anti-Tubercular Lead Optimization: Alanine Racemase Inhibitor SAR Studies

Researchers developing non-substrate alanine racemase inhibitors for Mycobacterium tuberculosis should prioritize this 4-fluorophenyl derivative as a key SAR probe. The 1.97-fold potency differential observed between the 4-methoxy (3.3 µM) and 4-methyl (6.5 µM) analogs [1] underscores the critical role of the para-substituent. Incorporating the electron-withdrawing fluorine is expected to further modulate enzyme-inhibitor interactions, potentially bridging the gap towards sub-micromolar IC50 values required for lead candidates. Its distinct lipophilicity (XLogP3 = 1.6) [2] also provides a favorable starting point for balancing cell permeability and solubility during hit-to-lead optimization.

Green Chemistry Synthesis Scale-Up and Process Development

Chemical engineers and process chemists can utilize the validated Willgerodt-Kindler protocol for this compound to achieve multi-gram to kilogram scale synthesis. The solvent-free, sulfated polyborate-catalyzed method delivers 85-92% yield in 30-35 minutes at 100 °C , outperforming traditional thionation methods in both efficiency and waste reduction. The catalyst's recyclability over four cycles further reduces the cost of goods, making it an attractive route for commercial supply or in-house library production.

Medicinal Chemistry Campaigns Targeting Metabolic Stability via Fluorination

Medicinal chemists aiming to improve the metabolic stability of morpholine-containing leads should select this compound over its 4-methyl or 4-chloro counterparts. The strong C-F bond reduces sites for oxidative metabolism compared to C-H or C-Cl bonds, while the moderate XLogP3 of 1.6 [2] avoids the excessive lipophilicity of the 4-chloro analog (predicted ~2.2) that can lead to poor solubility and high metabolic turnover. The compound's thioamide group also offers a metabolic soft spot that can be modulated through oxidation to the sulfoxide or sulfone for further PK tuning.

Chemical Biology Tool Compound for Thioamide-Dependent Activity Profiling

The thioamide moiety in this compound provides a unique chemical probe for investigating biological systems. Unlike its amide analog, the thioamide can undergo selective oxidative activation or act as a hydrogen-bond donor with different geometry . This makes it valuable for chemical biology studies where the electronic and steric effects of sulfur versus oxygen substitution on target binding and functional activity are being investigated.

Application
Selection Property
Validation Focus
Alanine racemase inhibitor SAR studies
4-Fluorophenyl para-substituent
Enzyme inhibition activity in biochemical assays
Process chemistry scale-up
Solvent-free Willgerodt-Kindler route
Yield, reaction time, and catalyst recyclability
Metabolic stability optimization
Balanced lipophilicity (XLogP 1.6)
In vitro metabolic stability and permeability
Thioamide-dependent chemical biology
Unique thioamide redox handle
Oxidative activation and target-binding modulation
Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.